MLS000100744

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

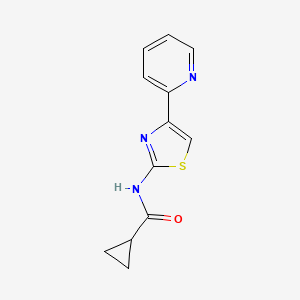

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane carboxamide group attached to a thiazole ring, which is further connected to a pyridine ring. The presence of these heterocyclic structures imparts significant biological and chemical properties to the compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

Mode of Action

Based on its structural features, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

As the research progresses, it is expected that the compound’s role in various biochemical pathways will be elucidated .

Pharmacokinetics

Future studies will need to investigate these properties to understand the compound’s bioavailability, half-life, metabolism, and routes of excretion .

Result of Action

The molecular and cellular effects of MLS000100744’s action are currently under investigation. As more research is conducted, the specific cellular responses and molecular mechanisms triggered by this compound will become clearer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the compound. Additionally, the development of catalytic processes can further streamline the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidation: TBHP in toluene.

Reduction: NaBH4 in methanol.

Substitution: Various nucleophiles in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the thiazole ring.

3-bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring fused with an imidazole ring, differing from the thiazole structure.

Uniqueness

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to the presence of both the thiazole and cyclopropane carboxamide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and inhibition of specific protein kinases. This article summarizes the current understanding of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is characterized by its unique structural features:

- Molecular Formula : C₁₈H₁₅N₃OS

- Molecular Weight : 321.4 g/mol

- Key Functional Groups : Pyridine, thiazole, cyclopropane

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle progression and are often overexpressed in various cancers. The inhibition of these kinases leads to reduced cell proliferation and induction of apoptosis in cancer cells .

Antitumor Activity

The compound has been evaluated for its antitumor properties across several studies. Notably:

-

In Vitro Studies :

- It demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colorectal cancer). The most potent derivatives showed IC₅₀ values as low as 0.56 μM against HT-29 cells .

- The compound's ability to inhibit cell proliferation was confirmed through colony formation assays and apoptosis assays using acridine orange/ethidium bromide staining techniques .

- Mechanistic Studies :

Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore the SAR of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide. Key findings include:

| Derivative | IC₅₀ (μM) | Activity |

|---|---|---|

| Compound 26a | 0.016 | c-Met kinase inhibitor |

| Compound 47 | 0.25 | Induces apoptosis in MV4-11 cells |

| Compound 60 | 60 | Cell cycle arrest in AML cells |

These results suggest that modifications to the thiazole or pyridine moieties can significantly enhance biological activity.

Case Study 1: Inhibition of CDK4/6 in Cancer Cells

A study involving MV4-11 acute myeloid leukemia cells treated with N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide showed a dose-dependent decrease in cell viability alongside increased apoptotic markers after 24 hours of treatment. This reinforces the potential application of this compound in hematological malignancies .

Case Study 2: Comparative Efficacy Against Other Kinase Inhibitors

In comparative studies with other known CDK inhibitors, N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide exhibited superior selectivity towards CDK4/6 over other kinases such as CDK2 and CDK7, highlighting its potential as a targeted therapeutic agent .

Eigenschaften

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-11(8-4-5-8)15-12-14-10(7-17-12)9-3-1-2-6-13-9/h1-3,6-8H,4-5H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIQXKATITVZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.